(4Z)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazolone core, substituted with naphthyl and nitrophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with naphthyl hydrazine and 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of naphthoquinones and nitrophenyl oxides.
Reduction: Formation of naphthylamines and nitrophenylamines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(4Z)-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.
Naphthyl hydrazine: Another precursor used in the synthesis.
4-Nitrobenzaldehyde: A common reagent in the synthesis of various organic compounds.
Uniqueness
(4Z)-3-METHYL-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core with naphthyl and nitrophenyl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H15N5O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-methyl-4-(naphthalen-2-yldiazenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15N5O3/c1-13-19(22-21-16-7-6-14-4-2-3-5-15(14)12-16)20(26)24(23-13)17-8-10-18(11-9-17)25(27)28/h2-12,23H,1H3 |
InChI Key |
ASTQZAFSMJOOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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